Hymenochirin-5B
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
IKIPPIVKDTLKKVAKGVLSTIAGALST |
Origin of Product |
United States |
Isolation, Identification, and Biosynthetic Pathways of Hymenochirin 5b
Genetic Mechanisms Underlying Hymenochirin Biosynthesis and Evolution
The study of the genes encoding hymenochirins provides a window into their production within the frog and their evolutionary history.
Transcriptome analysis of H. boettgeri has been pivotal in elucidating the genetic basis of hymenochirin production. pacific.eduescholarship.org The genes encoding these peptides are characterized by a series of tandemly repeated exons. researchgate.net This genetic architecture, where multiple peptide sequences are encoded in a single precursor gene, allows for the efficient production of a variety of related peptides. researchgate.net The precursor protein is later cleaved by enzymes at specific sites to release the individual mature hymenochirin peptides. researchgate.net The analysis of the transcriptome of the breeding gland, a specialized gland in male frogs, has also contributed to identifying novel peptide sequences. pacific.edupacific.edu
The evolutionary history of the hymenochirin family is distinct from that of many other amphibian antimicrobial peptides. Phylogenetic analyses indicate that the hymenochirin genes likely originated from the gene for the hormone cholecystokinin (B1591339) (CCK). nih.govplos.org
Structural Characterization and Conformational Analysis of Hymenochirin 5b
Primary Sequence Variations within the Hymenochirin Family
The hymenochirin family of peptides, isolated from Hymenochirus boettgeri, exhibits a notable degree of sequence conservation, particularly when compared to the antimicrobial peptide repertoires of other amphibian species. vulcanchem.comnih.gov While each member has a unique primary structure, they share a common architectural framework.
Peptidomic analysis has led to the identification of several members of this family, including Hymenochirin-1B, -2B, -3B, -4B, and -5B. nih.gov Hymenochirin-1B is distinct in that it possesses a C-terminal amidation. nih.gov In contrast, Hymenochirins-2B through -5B are characterized by a free carboxyl group at the C-terminus and a generalized primary structure of XKIPX₂VKDTLKKVAKGX₂SX₂AGAX₃.COOH. nih.gov
The most abundant of these peptides in the frog's secretions is Hymenochirin-3B. nih.govfao.org The known primary sequences of several hymenochirin peptides are detailed in the table below, illustrating the conserved motifs and variations within the family.
| Peptide Name | Primary Amino Acid Sequence |
| Hymenochirin-1B | IKLSPETKDNLKKVLKGAIKGAIAVAKMV-NH₂ |
| Hymenochirin-2B | IKIPAVVKDTLKKVAKGVISAVAGAL |
| Hymenochirin-3B | IKIPAVVKDTLKKVAKGVLSAVAGALTQ |
| Hymenochirin-4B | IKIPAFVKDTLKKVAKGVISAVAGALTQ |
| Hymenochirin-5B | General Structure: XKIPX₂VKDTLKKVAKGX₂SX₂AGAX₃.COOH |
Table 1: Primary sequences of selected Hymenochirin peptides from Hymenochirus boettgeri. nih.govfao.orgnovoprolabs.com
Secondary and Tertiary Structure Elucidation
The three-dimensional conformation of this compound is fundamental to its biological activity. Like other host-defense peptides, its structure is highly dependent on its environment, adopting a defined conformation upon interaction with microbial membranes. vulcanchem.com
Spectroscopic Methods: Circular Dichroism and Nuclear Magnetic Resonance (NMR) Studies
While specific spectroscopic data for this compound are limited, extensive studies on its close homolog, Hymenochirin-1B, provide significant insights into the conformational behavior of the entire family. researchgate.netresearchgate.net
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. harvard.edu CD studies on Hymenochirin-1B and other related peptides have shown that they are largely unstructured or in a random coil conformation in aqueous solutions. researchgate.net However, in membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they exhibit characteristic CD spectra with negative minima around 208 and 222 nm and a positive maximum near 192 nm. mdpi.com This is indicative of a significant α-helical content. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the three-dimensional structure of molecules. While detailed NMR structures of this compound are not available, studies on related hymenochirins confirm the findings from CD spectroscopy, showing the adoption of a well-defined α-helical structure in non-polar environments.
Amphipathic α-Helical Conformation in Membrane-Mimetic Environments
The α-helical structure adopted by hymenochirins in membrane-mimetic environments is amphipathic in nature. nih.gov This means that the helical arrangement segregates the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. This amphipathicity is a critical feature of many host-defense peptides, as it facilitates their interaction with and disruption of microbial cell membranes. vulcanchem.comnih.gov The positively charged (cationic) residues are clustered on the hydrophilic face, promoting electrostatic interactions with the negatively charged components of bacterial membranes, while the hydrophobic face can insert into the lipid bilayer, leading to membrane permeabilization. vulcanchem.com
Structural Similarities and Dissimilarities with Related Host-Defense Peptides
The hymenochirins exhibit interesting structural relationships with other families of amphibian host-defense peptides.
Comparison with Peptides from Xenopus and Silurana : The hymenochirins show very low structural similarity to the antimicrobial peptides isolated from the skin of frogs from the subfamily Xenopodinae, which includes the genera Xenopus and Silurana. nih.govvulcanchem.com This significant structural divergence is consistent with the proposed ancient evolutionary split between the Pipinae (containing Hymenochirus) and Xenopodinae subfamilies. nih.govvulcanchem.com
Comparison with Peptides from Pseudhymenochirus : In contrast, peptides isolated from Pseudhymenochirus merlini, such as hymenochirin-1Pa and -1Pb, show strong structural similarity to Hymenochirin-1B from Hymenochirus boettgeri. nih.gov This suggests a close phylogenetic relationship between the Hymenochirus and Pseudhymenochirus genera.
Biological Activities and Mechanisms of Action of Hymenochirins with Emphasis on Hymenochirin 5b Where Data is Available
Antimicrobial Activities
The hymenochirin peptides exhibit broad-spectrum antimicrobial activity, a characteristic attributed to their unique structural features. nih.govmdpi.com While specific data for Hymenochirin-5B is limited in some areas, the activities of its closely related family members provide significant insights into its potential efficacy.
Synthetic replicates of hymenochirins, including those structurally similar to this compound, have demonstrated the ability to inhibit the growth of the Gram-positive bacterium Staphylococcus aureus. nih.gov For instance, Hymenochirin-1B shows moderate activity against S. aureus with a reported Minimum Inhibitory Concentration (MIC) of 12.5 µM. mdpi.com Analogs of Hymenochirin-1B have been developed that show increased potency against multidrug-resistant clinical isolates of S. aureus. mdpi.com
The hymenochirin family has also shown efficacy against several Gram-negative bacterial strains. nih.gov Studies on synthetic hymenochirins (1B-4B) have reported MIC values in the range of 10-40 μM against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Hymenochirin-1B, for example, has a reported MIC of 25 µM against E. coli. mdpi.com
A significant area of interest is the activity of hymenochirins against multidrug-resistant (MDR) bacteria. Analogs of Hymenochirin-1B have been successfully developed that exhibit potent activity (MIC < 5 μM) against MDR clinical isolates of Acinetobacter baumannii, Stenotrophomonas maltophilia, and Klebsiella pneumoniae. mdpi.com Specifically, a modified version of Hymenochirin-1B showed a nearly four-fold increase in activity against MDR and extensively drug-resistant (XDR) A. baumannii isolates. researchgate.net
In addition to their antibacterial properties, hymenochirins have demonstrated antifungal activity. Synthetic replicates of Hymenochirin-1B through 4B were found to inhibit the growth of the opportunistic fungal pathogen Candida albicans with a reported MIC of 80 μM. nih.gov
Table 1: Antimicrobial Activity of Hymenochirin Peptides
| Peptide | Microorganism | MIC (µM) |
| Hymenochirin-1B | Escherichia coli | 25 mdpi.com |
| Hymenochirin-1B | Staphylococcus aureus | 12.5 mdpi.com |
| Hymenochirins (1B-4B) | Escherichia coli | 10-40 nih.gov |
| Hymenochirins (1B-4B) | Pseudomonas aeruginosa | 10-40 nih.gov |
| Hymenochirins (1B-4B) | Klebsiella pneumoniae | 10-40 nih.gov |
| Hymenochirins (1B-4B) | Staphylococcus aureus | 10-40 nih.gov |
| Hymenochirins (1B-4B) | Candida albicans | 80 nih.gov |
The antimicrobial action of hymenochirins, including this compound, is primarily attributed to their ability to disrupt microbial cell membranes. vulcanchem.com These peptides are typically cationic and amphipathic, meaning they possess both a positive charge and distinct hydrophobic and hydrophilic regions. vulcanchem.com This structure allows them to preferentially interact with the negatively charged components of bacterial and fungal cell membranes. imrpress.comvulcanchem.com
Upon encountering a microbial cell, hymenochirins are thought to adopt an α-helical secondary structure. vulcanchem.com This conformation facilitates their insertion into the lipid bilayer of the cell membrane, leading to the formation of pores or channels. vulcanchem.com This permeabilization of the membrane disrupts the cell's integrity, causing leakage of essential intracellular contents and ultimately leading to cell death. imrpress.comvulcanchem.com This membrane-disruptive mechanism is a common feature among many host-defense peptides and is thought to be a key reason for their broad-spectrum activity. vulcanchem.com
Antifungal Activity (e.g., Candida albicans)
Anticancer and Cytotoxic Activities in In Vitro Cellular Models
Beyond their antimicrobial effects, certain members of the hymenochirin family have demonstrated cytotoxic activity against various cancer cell lines. Hymenochirin-1B, in particular, has been studied for its anticancer potential. mdpi.comnih.gov It has shown the ability to inhibit the growth of several human tumor cell lines, including non-small cell lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), colorectal adenocarcinoma (HT-29), and hepatocarcinoma (HepG2) cells. mdpi.comnih.gov
The cytotoxic potency of Hymenochirin-1B varies depending on the cancer cell line. mdpi.comnih.gov For instance, it exhibits the highest potency against A549 cells. mdpi.com The proposed mechanism for its anticancer activity involves the induction of apoptosis (programmed cell death) and cell cycle arrest through the mitochondrial pathway. frontiersin.org
Table 2: Cytotoxic Activity of Hymenochirin-1B against Human Tumor Cell Lines
| Cell Line | Type | LC50 (µM) |
| A549 | Non-small cell lung adenocarcinoma | 2.5 ± 0.2 mdpi.comnih.gov |
| MDA-MB-231 | Breast adenocarcinoma | 9.0 ± 0.3 mdpi.comnih.gov |
| HT-29 | Colorectal adenocarcinoma | 9.7 ± 0.2 mdpi.comnih.gov |
| HepG2 | Hepatocarcinoma | 22.5 ± 1.4 mdpi.comnih.gov |
Cytotoxic Potency against Various Tumor Cell Lines
Research has demonstrated the significant cytotoxic potential of Hymenochirin-1B against a range of human tumor cell lines. Studies have quantified its efficacy, showcasing its activity against non-small cell lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), colorectal adenocarcinoma (HT-29), and hepatocarcinoma (HepG2) cells. nih.govspandidos-publications.com Of the initially tested hymenochirins, Hymenochirin-1B displayed the most potent cytotoxic activity. nih.gov
The concentration required to cause 50% lysis (LC50) of these cancer cells is notably lower than its hemolytic activity against human red blood cells, suggesting a degree of selectivity for cancer cells. nih.gov For instance, the LC50 for A549 cells was found to be 2.5 µM, while for human erythrocytes, it was 213 µM. nih.govmdpi.com Analogs of Hymenochirin-1B have been synthesized to improve this therapeutic window, with some showing enhanced potency and reduced hemolytic activity. nih.govmdpi.com
Table 1: Cytotoxic Potency (LC50) of Hymenochirin-1B Against Various Human Tumor Cell Lines
| Cell Line | Cancer Type | LC50 (µM) | Reference |
| A549 | Non-small cell lung adenocarcinoma | 2.5 ± 0.2 | nih.gov |
| MDA-MB-231 | Breast adenocarcinoma | 9.0 ± 0.3 | nih.gov |
| HT-29 | Colorectal adenocarcinoma | 9.7 ± 0.2 | nih.gov |
| HepG2 | Hepatocarcinoma | 22.5 ± 1.4 | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism behind the anticancer activity of Hymenochirin-1B is its ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govfrontiersin.org Studies on lung cancer cells (NCI-H1299 and A549) have shown that Hymenochirin-1B treatment leads to apoptotic cell death. nih.govresearchgate.net Furthermore, the peptide has been observed to cause cell cycle arrest at the G0/G1 phase, which prevents cancer cells from proliferating. nih.govamegroups.org This dual action of inducing apoptosis and halting cell division underscores its potential as an antineoplastic agent. nih.gov
Investigation of Intracellular Targets and Pathways
The apoptotic effects of Hymenochirin-1B are mediated through specific intracellular signaling cascades, primarily involving the mitochondria.
Research has confirmed that Hymenochirin-1B can enter cancer cells and co-localize with mitochondria. nih.gov This localization is critical, as it suggests that the peptide directly interacts with the mitochondria to initiate apoptosis. nih.gov The induction of apoptosis via the mitochondrial pathway is a common mechanism for many anticancer peptides. frontiersin.orgmdpi.comscielo.org.ar
Upon interaction with mitochondria, Hymenochirin-1B has been shown to cause a decrease in the mitochondrial membrane potential. nih.govresearchgate.net This disruption of the membrane potential is a key event in the early stages of apoptosis. Concurrently, treatment with Hymenochirin-1B leads to an increase in the production of reactive oxygen species (ROS) within the cancer cells. nih.gov The accumulation of ROS can induce cellular stress and further promote the apoptotic process.
The mitochondrial pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. nih.govresearchgate.net Hymenochirin-1B treatment has been found to increase the ratio of Bax to Bcl-2 in lung cancer cells. nih.gov An elevated Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors. researchgate.netoatext.com
This release triggers a cascade of effector proteins known as caspases. Specifically, Hymenochirin-1B treatment results in the activation of Caspase-3, a key executioner caspase that orchestrates the final stages of apoptosis by cleaving various cellular substrates. nih.govamegroups.org
Table 2: Mechanistic Effects of Hymenochirin-1B on Apoptosis Pathways in Lung Cancer Cells
| Mechanism | Observed Effect | Cell Lines | Reference |
| Cell Cycle | Arrest at G0/G1 phase | NCI-H1299, A549 | nih.gov |
| Mitochondrial Membrane Potential | Decreased | NCI-H1299, A549 | nih.gov |
| Reactive Oxygen Species (ROS) | Increased | NCI-H1299, A549 | nih.gov |
| Bax/Bcl-2 Ratio | Increased | NCI-H1299, A549 | nih.gov |
| Caspase-3 | Activated | NCI-H1299, A549 | nih.gov |
Effects on Mitochondrial Membrane Potential and Reactive Oxygen Species Production
Immunomodulatory Properties
In addition to its direct cytotoxic effects on cancer cells, the Hymenochirin family exhibits immunomodulatory properties. rsc.orgontosight.ai Specifically, synthetic analogs of Hymenochirin-1B, such as [E6k,D9k]hymenochirin-1B, have been shown to influence the production of cytokines by human peripheral blood mononuclear cells. mdpi.comnih.gov These analogs can significantly stimulate the production of anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10). uel.ac.ukmdpi.com This suggests a potential role for these peptides in modulating the immune response, which could be beneficial in the context of cancer therapy by potentially mitigating harmful inflammation. mdpi.com
Modulation of Cytokine Production in Immune Cell Cultures
The immunomodulatory effects of the hymenochirin family have been investigated, particularly through the study of synthetic analogues of Hymenochirin-1B. Research has shown that these peptides can selectively modulate cytokine production, suggesting a potential to influence the nature of an immune response.
One study focused on the analogue [E6k,D9k]hymenochirin-1B, demonstrating its ability to influence cytokine release from human peripheral blood mononuclear cells (PBMCs). At a concentration of 2.5 µM, this analogue significantly stimulated the production of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.gov Concurrently, the peptide had no significant effect on the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17). uel.ac.uknih.gov This selective promotion of an anti-inflammatory cytokine profile highlights the potential of the hymenochirin peptide structure to temper inflammatory responses. uel.ac.uk
Detailed studies specifically examining this compound's effect on cytokine production in immune cell cultures are not extensively available in the reviewed scientific literature.
Table 1: Effect of [E6k,D9k]hymenochirin-1B on Cytokine Production
| Cytokine | Effect of [E6k,D9k]hymenochirin-1B (2.5 µM) | Type of Cytokine |
|---|---|---|
| IL-4 | Significantly Increased Production | Anti-inflammatory |
| IL-10 | Significantly Increased Production | Anti-inflammatory |
| TNF-α | No Significant Effect | Pro-inflammatory |
| IL-17 | No Significant Effect | Pro-inflammatory |
Data sourced from studies on human peripheral blood mononuclear cells. nih.gov
Role in Innate Immune Defense Mechanisms
As host-defense peptides, a primary function of the hymenochirin family is their contribution to innate immunity through direct antimicrobial activity. nih.gov Hymenochirins, including Hymenochirin-1B, exhibit broad-spectrum activity against various pathogenic microbes. mdpi.com
The mechanism of action is characteristic of many antimicrobial peptides. Hymenochirins are cationic and amphipathic, meaning they possess both a positive charge and distinct hydrophobic and hydrophilic regions. nih.gov This structure allows them to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to membrane permeabilization and ultimately, cell death. This membrane-targeting action is a fundamental component of the innate immune defense of the host organism. ontosight.ai While specific antimicrobial potency varies among the different hymenochirins and their analogues, this general mechanism is considered a hallmark of the peptide family. nih.gov
Insulinotropic Properties and Metabolic Effects in Preclinical Models
A significant area of investigation for the hymenochirin family has been their metabolic effects, particularly their ability to stimulate insulin (B600854) secretion (insulinotropic properties). These studies have almost exclusively used Hymenochirin-1B and its more potent, synthetic analogues, providing a model for the potential activities of the broader peptide family.
Stimulation of Insulin Release from Clonal Beta-Cells (In Vitro)
In vitro studies using clonal pancreatic beta-cell lines, such as BRIN-BD11 cells, have been crucial in demonstrating the direct insulin-releasing effects of hymenochirins. Hymenochirin-1B was found to produce a significant, concentration-dependent increase in insulin secretion, with a threshold concentration of 1 nM. uel.ac.uk
Structure-activity relationship studies led to the development of analogues with enhanced potency. For instance, the analogue [P5K]hymenochirin-1B, where proline at position 5 is substituted with lysine (B10760008), was significantly more potent and effective at stimulating insulin release from BRIN-BD11 cells than the native Hymenochirin-1B. uel.ac.ukresearchgate.net
Table 2: Insulin Release from BRIN-BD11 Cells by Hymenochirin-1B and Analogues
| Compound | Threshold Concentration for Insulin Release |
|---|---|
| Hymenochirin-1B | 1 nM |
| [P5K]hymenochirin-1B | 0.003 nM |
| [D9k]hymenochirin-1B | 0.01 nM |
Data represents the minimum concentration to produce a significant increase in insulin release. uel.ac.uk
Modulation of Insulin Secretion in Isolated Pancreatic Islets (In Vitro)
To validate the findings from cell lines, studies have been conducted on isolated pancreatic islets from mice, which provide a more physiologically relevant ex vivo model. These experiments confirmed the insulinotropic properties of the hymenochirin family.
The potency of the [P5K]hymenochirin-1B analogue was shown to be significantly greater than that of the parent Hymenochirin-1B in stimulating insulin release from isolated mouse islets. uel.ac.ukresearchgate.net This demonstrates that the insulin-releasing action of these peptides is maintained in the complex microenvironment of a pancreatic islet. nih.govspringermedizin.de
Effects on Glucose Homeostasis in In Vivo Animal Models
The therapeutic potential of hymenochirins has been further explored in in vivo animal models of insulin resistance and type 2 diabetes. Intraperitoneal administration of Hymenochirin-1B analogues, specifically [P5K]hym-1B and [D9k]hym-1B, to high-fat-fed mice resulted in significantly improved glucose tolerance. uel.ac.uk This improvement in handling a glucose challenge was accompanied by a corresponding increase in plasma insulin levels, confirming the peptides' insulinotropic action in a living organism. uel.ac.uknih.gov
Cellular Signaling Pathways Involved
Research into the molecular mechanisms underlying the insulinotropic effects of hymenochirins has centered on the [P5K]hymenochirin-1B analogue, revealing a multi-faceted signaling pathway.
cAMP Production: The [P5K]hymenochirin-1B analogue was found to significantly increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) in BRIN-BD11 cells. The magnitude of this increase was comparable to that produced by glucagon-like peptide-1 (GLP-1), a major incretin (B1656795) hormone. uel.ac.uk
GLP-1 Secretion: In addition to its direct action on beta-cells, [P5K]hym-1B was shown to stimulate the secretion of GLP-1 from enteroendocrine GLUTag cells. uel.ac.uk Since GLP-1 is a potent stimulator of insulin release, this suggests that hymenochirins may exert their insulinotropic effects through both direct and indirect pathways.
Protein Kinase A Pathway: The involvement of the cAMP-dependent protein kinase A (PKA) pathway is critical. When the PKA pathway was blocked (down-regulated) by overnight incubation of BRIN-BD11 cells with forskolin, the ability of [P5K]hym-1B to stimulate insulin release was completely abolished. uel.ac.uknih.gov This indicates that the insulinotropic action of this hymenochirin analogue is dependent on the PKA signaling cascade.
Structure Activity Relationship Sar Studies of Hymenochirins
Impact of Amino Acid Substitutions on Biological Activity
The substitution of specific amino acid residues in the hymenochirin sequence has been a key strategy to modulate its biological profile, including its antimicrobial and cytotoxic potencies.
Effects of Proline, Glutamic Acid, and Aspartic Acid Substitutions
Systematic substitutions of Proline (Pro), Glutamic Acid (Glu), and Aspartic Acid (Asp) residues, particularly on the hydrophilic face of the α-helix, have been shown to significantly impact the activity of hymenochirin peptides. nih.gov In studies on Hymenochirin-1B, replacing the negatively charged or neutral residues like Proline at position 5, Glutamic Acid at position 6, and Aspartic Acid at position 9 with the positively charged L-lysine has been a common strategy. nih.govnih.gov These substitutions generally lead to an increase in the peptide's net positive charge, which can enhance its initial electrostatic interaction with the negatively charged membranes of microbial cells. rsc.org
Influence of L-Lysine and D-Lysine Residues on Potency and Selectivity
The introduction of L-lysine residues, as mentioned above, generally boosts antimicrobial potency. nih.gov However, to refine the peptide's activity and improve its therapeutic index, researchers have also explored the use of D-lysine, the D-enantiomer of L-lysine. The substitution with D-lysine serves a dual purpose: it increases the net positive charge while also potentially altering the peptide's secondary structure and resistance to proteases. nih.gov
Studies on Hymenochirin-1B have shown that substituting with D-lysine can generate analogs that are more potent than the native peptide and, crucially, are equally or less hemolytic. nih.gov For example, the analog [E6k,D9k]hymenochirin-1B (where 'k' denotes D-lysine) displayed high potency against multidrug-resistant bacteria while showing low hemolytic activity. nih.gov This suggests that the strategic incorporation of D-amino acids can uncouple potency from toxicity, leading to more selective and therapeutically viable peptides. The presence of D-lysine can disrupt the perfect amphipathic α-helix, which in some cases, improves selectivity for bacterial over host cell membranes. nih.gov
Role of Net Charge and Hydrophobicity in Modulating Activity
Conversely, while a certain level of hydrophobicity is essential for the peptide to insert into and disrupt the lipid bilayer of cell membranes, excessive hydrophobicity can lead to indiscriminate membrane lysis, resulting in high toxicity towards host cells (hemolytic activity). researchgate.net Bioinformatics analyses and experimental studies on hymenochirin analogs have indicated that a decrease in hydrophobicity, coupled with an increase in net positive charge, can lead to improved therapeutic profiles, such as enhanced insulinotropic effects with reduced toxicity. researchgate.net Therefore, optimizing the balance between these two physicochemical properties is a key objective in the design of potent and selective hymenochirin-based therapeutic agents.
Conformational Stability and Proteolytic Resistance
A significant hurdle in the therapeutic development of peptides like Hymenochirin-5B is their susceptibility to degradation by proteases and their conformational flexibility in biological fluids. nih.govresearchgate.net A stable, well-defined conformation, typically an α-helix for hymenochirins, is often crucial for their biological function. vulcanchem.com
Strategies for Enhancing Peptide Stability (e.g., Hydrocarbon Stapling)
To address the limitations of conformational flexibility and poor proteolytic stability, chemical strategies such as hydrocarbon stapling have been employed. rsc.orgnih.gov This technique involves introducing two non-natural amino acids with olefin-bearing side chains into the peptide sequence and then covalently linking them through a process called ring-closing metathesis. frontiersin.org This creates a "staple" that locks the peptide into its bioactive α-helical conformation. explorationpub.com
Studies on Hymenochirin-1B have demonstrated that hydrocarbon-stapled analogs exhibit significantly enhanced α-helicity and, consequently, improved resistance to proteolytic enzymes like trypsin. rsc.orgnih.gov For instance, a stapled analog of Hymenochirin-1B, H-5, showed a half-life of 2.8 hours in the presence of trypsin, compared to just 0.28 hours for the linear, unstapled peptide. rsc.orgrsc.org This increased stability can lead to a longer duration of action in a biological system.
Correlation between Structural Rigidity and Biological Efficacy
The enhanced structural rigidity imparted by strategies like hydrocarbon stapling often correlates with improved biological efficacy. rsc.orgrsc.org By pre-organizing the peptide into its active α-helical conformation, stapling can enhance its ability to interact with its biological target, be it a microbial membrane or a receptor on a cancer cell. explorationpub.com
In the case of hymenochirin analogs, stapling has been shown to improve antitumor activity. rsc.orgrsc.org The increased helicity is thought to facilitate more effective membrane disruption or interaction with intracellular targets. rsc.org However, the relationship is not always linear; factors such as the position of the staple and its impact on the peptide's amphipathicity also play a crucial role. rsc.org Some stapled analogs with very high helicity have shown potent activity, while others with more moderate helicity but optimized charge and hydrophobicity have also demonstrated significant efficacy, highlighting the complex interplay of these structural and physicochemical parameters. rsc.orgrsc.org
Analytical and Synthetic Methodologies in Hymenochirin Research
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of hymenochirin peptides from complex biological mixtures or synthetic preparations. tandfonline.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most commonly employed method for this purpose. tandfonline.comresearchgate.net
In a typical RP-HPLC setup for hymenochirin purification, a C4, C8, or C18 hydrocarbon-bound column is used. tandfonline.comresearchgate.net The separation is achieved by eluting the peptides with a gradient of an organic solvent, such as acetonitrile, mixed with water, often containing an ion-pairing agent like trifluoroacetic acid (TFA). asm.orgrsc.org The peptide fractions are detected by monitoring the absorbance at specific wavelengths, typically between 205 and 220 nm and at 280 nm. tandfonline.com This technique allows for the separation of the target peptide from impurities and truncated sequences, yielding a product with high purity (often ≥95%).
For instance, in the analysis of skin secretions from Hymenochirus boettgeri, RP-HPLC was instrumental in fractionating the crude extract, leading to the identification of Hymenochirin-1B through -5B. researchgate.net The elution profiles, characterized by distinct peaks with specific retention times, provide the first indication of the presence and relative abundance of these peptides. researchgate.netresearchgate.net
Table 1: Typical Parameters for RP-HPLC Purification of Hymenochirin Peptides
| Parameter | Value/Type | Purpose |
|---|---|---|
| Column | C4, C8, or C18 | Separation based on hydrophobicity |
| Mobile Phase A | Water with 0.1% TFA | Aqueous solvent |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic solvent for elution |
| Gradient | Linear gradient of Mobile Phase B | To elute peptides with varying hydrophobicity |
| Flow Rate | Typically 1-3 mL/min | To control the speed of separation |
| Detection | UV absorbance at 214/220 nm and 280 nm | To monitor peptide elution |
Mass Spectrometry for Peptide Identification and Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of peptides with high accuracy, confirming their identity. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used for hymenochirin peptides. researchgate.net
Following HPLC purification, the fractions containing the peptide of interest are subjected to MS analysis. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the peptide, which can be compared to the theoretical mass calculated from its amino acid sequence. researchgate.netrsc.org This is a critical step in confirming the successful synthesis or isolation of Hymenochirin-5B. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be employed to sequence the peptide, providing definitive structural confirmation.
Solid-Phase Peptide Synthesis for Analog Generation
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic hymenochirin peptides and their analogs. wikipedia.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. wikipedia.org The use of protecting groups on the amino acid side chains and the N-terminus ensures that the peptide bond formation occurs at the desired position. wikipedia.org
The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a widely used approach in SPPS for its mild reaction conditions. This methodology allows for the efficient synthesis of peptides like this compound and facilitates the creation of analogs by substituting specific amino acids in the sequence. rsc.org The ability to generate analogs is crucial for structure-activity relationship (SAR) studies, where researchers investigate how changes in the peptide's structure affect its biological activity. nih.gov For example, analogs of Hymenochirin-1B have been synthesized by replacing certain residues to enhance antimicrobial potency and reduce hemolytic activity. mdpi.com
Table 2: Key Steps in Fmoc-Based Solid-Phase Peptide Synthesis
| Step | Description |
|---|---|
| Resin Loading | The first amino acid is attached to a solid support resin. |
| Deprotection | The Fmoc protecting group is removed from the N-terminus of the attached amino acid. |
| Coupling | The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus. |
| Washing | The resin is washed to remove excess reagents and by-products. |
| Repeat Cycle | The deprotection, coupling, and washing steps are repeated for each subsequent amino acid. |
| Cleavage | The completed peptide is cleaved from the resin and side-chain protecting groups are removed. |
| Purification | The crude peptide is purified, typically using RP-HPLC. |
Development of In Vitro and In Vivo Assays for Functional Evaluation
To understand the biological functions of this compound, a variety of in vitro and in vivo assays are employed. These assays are designed to assess its antimicrobial properties, effects on cell viability, and its ability to induce apoptosis.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)
The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. idexx.dk This is typically determined using broth microdilution or agar (B569324) dilution methods as outlined by standards from organizations like the Clinical and Laboratory Standards Institute (CLSI). idexx.dkarsp.com.ph
In this assay, a standardized inoculum of a specific bacterium or fungus is exposed to serial dilutions of the peptide in a suitable growth medium. himediadownloads.com After an incubation period, the lowest concentration of the peptide that prevents microbial growth is recorded as the MIC. idexx.dk These tests are crucial for evaluating the potency and spectrum of activity of this compound against various pathogens. mdpi.comnih.gov
Cell Viability and Cytotoxicity Assays
Assessing the effect of this compound on mammalian cells is essential to determine its potential for therapeutic use. Several assays are used to measure cell viability and cytotoxicity.
These assays provide quantitative data on the concentration at which this compound becomes toxic to mammalian cells, which is a critical parameter for evaluating its therapeutic index. uel.ac.uknih.gov
Apoptosis and Cell Cycle Analysis Techniques
To investigate whether this compound induces programmed cell death (apoptosis), several techniques are utilized.
These techniques provide detailed insights into the molecular mechanisms by which this compound may exert its anticancer effects. nih.govresearchgate.net
Insulin (B600854) Release and Glucose Tolerance Assays in Experimental Systems
The insulinotropic properties of hymenochirin peptides are primarily investigated using in vitro and in vivo models. A key in vitro method involves assessing insulin release from clonal pancreatic β-cell lines, such as the BRIN-BD11 cell line, and from isolated mouse pancreatic islets. In these assays, cells or islets are incubated with varying concentrations of the hymenochirin peptide, and the amount of insulin secreted into the surrounding medium is quantified, typically by radioimmunoassay.
For instance, studies on Hymenochirin-1B and its analogues have demonstrated a concentration-dependent increase in insulin release from BRIN-BD11 cells. uel.ac.ukresearchgate.net The native Hymenochirin-1B peptide showed significant insulin-releasing activity at concentrations as low as 1 nM without causing cytotoxicity at concentrations up to 1 µM. researchgate.netresearchgate.net Researchers often compare the effects of these peptides to a baseline of glucose-stimulated insulin secretion and to the effects of well-established insulin secretagogues like glucagon-like peptide-1 (GLP-1). uel.ac.uk
To further elucidate the mechanisms of action, these assays are often coupled with measurements of intracellular signaling molecules. For example, the effect of Hymenochirin-1B analogues on cyclic AMP (cAMP) production is assessed to determine if the insulinotropic action is mediated through the protein kinase A (PKA) pathway. uel.ac.ukresearchgate.net Experiments involving the downregulation of the PKA and protein kinase C (PKC) pathways have been used to confirm the signaling cascades involved in hymenochirin-stimulated insulin release. uel.ac.ukresearchgate.net
Table 1: Insulin Release from BRIN-BD11 Cells in Response to Hymenochirin-1B Analogues
| Peptide | Threshold Concentration for Insulin Release | Maximum Insulin Release (Fold Increase vs. Basal) | Cytotoxicity |
|---|---|---|---|
| Hymenochirin-1B | 1 nM | Data not specified | ≥ 1 µM |
| [P5K]hym-1B | 0.003 nM | Significantly greater than Hym-1B | Non-toxic at 3 µM |
| [E6K]hym-1B | 0.003 nM | Data not specified | ≥ 1 µM |
| [D9K]hym-1B | 0.01 nM | Significantly greater than Hym-1B | Non-toxic at 3 µM |
| [P5K,E6K]hym-1B | 0.003 nM | Data not specified | ≥ 1 µM |
| [E6K,D9K]hym-1B | 0.01 nM | Data not specified | ≥ 1 µM |
| [P5K,D9K]hym-1B | 0.1 nM | Data not specified | ≥ 1 µM |
Data sourced from studies on Hymenochirin-1B and its analogues. uel.ac.ukresearchgate.net
In vivo assessment of hymenochirin peptides on glucose metabolism is commonly performed using the oral glucose tolerance test (OGTT) in animal models, particularly in mice with diet-induced obesity and insulin resistance. researchgate.net In a typical OGTT, animals are fasted overnight before being administered an oral glucose load. gpnotebook.comnih.gov Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after glucose administration. gpnotebook.comnih.gov The peptide being tested is often administered intraperitoneally shortly before the glucose challenge. researchgate.net A significant reduction in the area under the curve (AUC) for blood glucose in peptide-treated animals compared to control animals indicates improved glucose tolerance. researchgate.net Concurrently, plasma insulin levels are measured to determine if the improved glucose tolerance is a result of enhanced insulin secretion. researchgate.netresearchgate.net
Cytokine Profiling in Immune Cell Models
The immunomodulatory properties of hymenochirin peptides are investigated by profiling their effects on cytokine production in immune cells. This typically involves the use of peripheral blood mononuclear cells (PBMCs) or specific immune cell lines. nih.gov These cells are cultured in the presence or absence of the hymenochirin peptide, often with a mitogen like concanavalin (B7782731) A to stimulate a baseline immune response. researchgate.net
After a specific incubation period, the cell culture supernatant is collected, and the concentrations of various pro-inflammatory and anti-inflammatory cytokines are measured. mdpi.comsartorius.com Common cytokines analyzed include interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interleukin-17 (IL-17). nih.govresearchgate.net The quantification of these cytokines is often performed using multiplex bead-based assays or enzyme-linked immunosorbent assays (ELISAs). sartorius.com
Bioinformatic and Computational Approaches for Sequence and Structure Analysis
Bioinformatic and computational methods are indispensable tools in the study of hymenochirin peptides, from their initial discovery to the detailed analysis of their structure-function relationships. arxiv.org The process often begins with the analysis of transcript sequences from frog skin or breeding gland cDNA libraries. nih.govresearchgate.net These sequences are used to predict the amino acid sequences of novel hymenochirin peptides. nih.govresearchgate.net
Sequence alignment is a fundamental bioinformatic technique used to compare the primary structures of different hymenochirin peptides and to identify conserved regions and variable sites. nih.gov Multiple sequence alignment tools like MAFFT are employed to align the sequences of various hymenochirin family members. researchgate.net This allows for the identification of conserved motifs, such as the central sequence motif found in many hymenochirins. nih.gov
Computational methods are also crucial for predicting the secondary and tertiary structures of these peptides. researchgate.netnih.gov Secondary structure prediction can be performed using circular dichroism (CD) spectroscopy, which can indicate the presence of α-helical structures, a common feature of hymenochirin peptides in membrane-mimicking environments. For tertiary structure modeling, molecular dynamics (MD) simulations are used to predict the three-dimensional conformation of the peptide, particularly its interaction with cell membranes. These simulations can reveal how the peptide's amphipathic nature, with distinct hydrophobic and cationic faces, facilitates its insertion into and disruption of lipid bilayers.
Furthermore, bioinformatics analyses are used to correlate peptide sequence and structural features with their biological activities. researchgate.net For instance, by analyzing a range of antimicrobial peptides with antidiabetic activity, researchers have found that an increase in the net positive charge and a decrease in hydrophobicity can enhance the insulinotropic effect of these peptides. researchgate.net Such computational analyses guide the rational design of novel peptide analogues with improved therapeutic potential.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Hymenochirin-1B |
| This compound |
| [P5K]hymenochirin-1B |
| [E6K]hymenochirin-1B |
| [D9K]hymenochirin-1B |
| [P5K,E6K]hymenochirin-1B |
| [E6K,D9K]hymenochirin-1B |
| [P5K,D9K]hymenochirin-1B |
| Glucagon-like peptide-1 (GLP-1) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Interleukin-17 (IL-17) |
| Tumor necrosis factor-α (TNF-α) |
Future Directions and Research Perspectives for Hymenochirin 5b
Elucidation of Complete Signaling Pathways and Molecular Targets
A critical area for future research is the detailed mapping of the signaling pathways and the identification of specific molecular targets of Hymenochirin-5B. The antimicrobial action of hymenochirin peptides is generally understood to involve the disruption of microbial cell membranes due to their cationic and amphipathic nature. vulcanchem.com However, the precise intracellular cascades and molecular interactions that follow membrane permeabilization remain largely uncharacterized.
Future studies should aim to:
Identify specific receptors or lipid domains on microbial cell surfaces that this compound preferentially binds to.
Investigate downstream signaling events triggered by peptide-membrane interaction, such as the activation of apoptotic pathways in target cells. waocp.org
Explore potential intracellular targets , as some antimicrobial peptides are known to translocate across the cell membrane and interfere with essential cellular processes. imrpress.com
Techniques such as proteomics and genetic screening could be employed to identify protein and gene expression changes in microbes upon exposure to this compound, thereby revealing key components of its mechanism of action. waocp.org Understanding these pathways is crucial for optimizing the peptide's therapeutic efficacy and minimizing potential off-target effects.
Exploration of Novel Hymenochirin Analogs with Enhanced Specificity
The development of novel this compound analogs with improved therapeutic properties is a promising avenue for future research. Structure-activity relationship (SAR) studies on Hymenochirin-1B have demonstrated that strategic amino acid substitutions can significantly enhance antimicrobial potency while reducing hemolytic activity, a common challenge with AMPs. nih.gov
Key strategies for developing this compound analogs include:
Amino Acid Substitution: Systematically replacing specific amino acids to modulate properties like cationicity, helicity, and amphipathicity. For instance, substituting residues on the hydrophilic face with lysine (B10760008) has been shown to increase antimicrobial activity in Hymenochirin-1B analogs. nih.gov
Stapled Peptides: Introducing hydrocarbon staples to stabilize the α-helical conformation of the peptide. explorationpub.com This approach can enhance structural stability, protease resistance, and target affinity. explorationpub.com
Glycosylation: The addition of sugar moieties can improve selectivity and proteolytic stability. explorationpub.com
The goal is to create analogs with a higher therapeutic index, meaning greater potency against pathogens and lower toxicity to host cells.
| Analog Design Strategy | Potential Enhancement | Supporting Evidence |
| Lysine Substitution | Increased antimicrobial potency | Studies on Hymenochirin-1B analogs showed enhanced activity. nih.gov |
| D-Amino Acid Substitution | Reduced hemolytic activity, increased potency | D-lysine substitutions in Hymenochirin-1B analogs resulted in favorable activity profiles. nih.gov |
| Peptide Stapling | Increased helicity, stability, and target binding | A recognized strategy for improving peptide drug properties. explorationpub.com |
| Glycosylation | Improved selectivity and proteolytic stability | A novel strategy applied to Hymenochirin-1B. explorationpub.com |
Investigation of Synergistic Effects with Existing Therapeutic Agents
Exploring the synergistic potential of this compound with conventional antibiotics or other therapeutic agents could lead to more effective treatment strategies, particularly for multidrug-resistant infections. wur.nl The distinct membrane-disrupting mechanism of AMPs can potentially lower the effective concentration of conventional antibiotics and overcome existing resistance mechanisms. imrpress.com
Future research in this area should involve:
Checkerboard assays to systematically evaluate the combined effects of this compound and various antibiotics against a panel of clinically relevant pathogens.
In vivo studies in animal models of infection to validate the efficacy of combination therapies.
Mechanistic studies to understand how this compound potentiates the activity of other drugs, for example, by increasing membrane permeability to facilitate the entry of the partner drug.
The potential for synergy could expand the clinical utility of both this compound and existing antimicrobial drugs.
Advanced In Vivo Preclinical Studies in Disease Models
While in vitro studies provide valuable initial data, advanced in vivo preclinical studies are essential to evaluate the therapeutic potential of this compound in a physiological context. youthstem2030.org These studies are critical for understanding the peptide's pharmacokinetics, pharmacodynamics, and efficacy in treating specific diseases. liveonbiolabs.com
Future preclinical research should focus on:
Developing relevant animal models for diseases where this compound shows promise, such as bacterial infections, fungal infections (like chytridiomycosis in amphibians), and potentially cancer. researchgate.netspandidos-publications.com
Evaluating different administration routes to optimize drug delivery and bioavailability.
Assessing the in vivo efficacy and safety of this compound and its most promising analogs. wuxibiologics.com
These studies will provide the necessary data to support the transition of this compound from a laboratory curiosity to a potential clinical candidate.
Structural Biology of Hymenochirin-Receptor/Target Interactions
A detailed understanding of the three-dimensional structure of this compound and its complexes with microbial membranes or specific molecular targets is fundamental for rational drug design. nih.govnih.gov High-resolution structural information can guide the development of analogs with improved binding affinity and specificity.
Future research should utilize techniques such as:
Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure of this compound in membrane-mimicking environments.
X-ray crystallography to solve the structure of the peptide in complex with its molecular targets, if any are identified.
Cryo-electron microscopy (cryo-EM) to visualize the interaction of the peptide with lipid bilayers and the conformational changes that lead to membrane disruption. crick.ac.uk
This structural information will be invaluable for understanding the peptide's mechanism of action at a molecular level and for designing more effective derivatives.
Bioengineering and Production Strategies for Hymenochirin Derivatives
The development of efficient and scalable production methods is crucial for the therapeutic application of this compound and its derivatives. nih.govnih.gov While chemical synthesis is feasible for research quantities, biotechnological approaches are likely more cost-effective for large-scale production.
Future research in this area should explore:
Recombinant expression systems using bacteria, yeast, or other host organisms to produce large quantities of the peptide.
Genetic engineering of the host organisms to optimize peptide yield and purity.
Innovative purification techniques to isolate the active peptide from the expression system.
Successful bioengineering strategies will be essential for making Hymenochirin-based therapeutics commercially viable.
Ecological and Evolutionary Significance of Hymenochirin Diversity
Investigating the diversity of hymenochirin peptides within the Hymenochirus genus and the broader Pipidae family can provide insights into their ecological roles and evolutionary history. frontiersin.org The variation in peptide sequences likely reflects adaptations to different pathogens and environmental pressures. nih.govcollege-de-france.fr
Future research directions include:
Comparative peptidomics to identify and sequence hymenochirin variants from different Hymenochirus populations and related frog species.
Phylogenetic analysis of hymenochirin genes to reconstruct their evolutionary history and understand the processes driving their diversification.
Functional assays to compare the biological activities of different hymenochirin variants against a range of ecologically relevant microbes.
This research will not only enhance our understanding of amphibian innate immunity but may also uncover novel peptide structures with unique therapeutic properties. The skin of Hymenochirus boettgeri contains a variety of biologically active peptides that have evolved as a defense mechanism. ontosight.ai
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Hymenochirin-5B, and how can researchers validate purity and structural integrity?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) followed by HPLC purification. Characterization requires mass spectrometry (e.g., MALDI-TOF) for molecular weight confirmation and NMR spectroscopy for structural elucidation. Purity validation should include analytical HPLC (>95% purity threshold) and circular dichroism (CD) to assess secondary structure consistency with native peptides. Researchers must cross-reference spectral data with published benchmarks and report deviations .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity, and what controls are essential for reliability?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity or antimicrobial activity) with positive controls (e.g., known AMPs like melittin) and negative controls (vehicle-only treatments). Dose-response curves (IC₅₀/EC₅₀) should be generated using serial dilutions. Include replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) to account for variability. Pre-screen cell lines for baseline sensitivity to avoid false negatives .
Q. What criteria should guide the selection of animal models for in vivo studies of this compound’s therapeutic potential?
- Methodological Answer : Prioritize models with physiological relevance to the target condition (e.g., murine sepsis models for antimicrobial efficacy). Consider species-specific metabolic pathways that may degrade the peptide. Include sham and untreated controls. Report ethical approvals (e.g., IACUC guidelines) and justify sample sizes via power analysis to ensure statistical validity .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action (e.g., membrane disruption vs. intracellular targets) be systematically resolved?
- Methodological Answer : Employ orthogonal techniques:
- Membrane disruption : Use fluorescent dye leakage assays (e.g., calcein release from liposomes).
- Intracellular targeting : Perform confocal microscopy with tagged this compound and organelle-specific markers.
Cross-validate findings using genetic knockout models (e.g., cells lacking key membrane receptors). Publish raw datasets and negative results to reduce publication bias .
Q. What strategies optimize this compound’s stability in physiological conditions without compromising bioactivity?
- Methodological Answer : Test backbone modifications (e.g., D-amino acid substitution, cyclization) to resist protease degradation. Use pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models. Pair with excipients like albumin or liposomal encapsulation. Balance stability gains against bioactivity losses via dose-titration assays .
Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound’s target interactions?
- Methodological Answer : Re-evaluate molecular docking parameters (e.g., force fields, solvation models) and validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity. Use mutagenesis studies to test predicted interaction sites. Document computational assumptions (e.g., rigid vs. flexible docking) to improve reproducibility .
Data Analysis & Reproducibility
Q. What frameworks ensure robust statistical analysis of this compound’s dose-dependent effects across heterogeneous datasets?
- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Share raw data in repositories like Zenodo and provide code for analysis pipelines (e.g., R/Python scripts) to enhance transparency .
Q. How can researchers standardize reporting of this compound’s adverse effects in preclinical studies to facilitate translational potential?
- Methodological Answer : Adopt CONSORT or ARRIVE guidelines for animal studies. Report all adverse events (e.g., hemolysis, immune activation) with severity grading. Include histopathological data from target organs (e.g., kidney, liver) and compare with clinical biomarkers (e.g., serum creatinine, ALT/AST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
